Lindelofidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
488-06-2 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |
InChI Key |
LOFDEIYZIAVXHE-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CCN2C1)CO |
Canonical SMILES |
C1CC2C(CCN2C1)CO |
Origin of Product |
United States |
Structural Elucidation and Stereochemical Assignment of Lindelofidine
Spectroscopic Methodologies for Lindelofidine (B12790565) Structure Determination.
The definitive structure of this compound was pieced together using a suite of spectroscopic tools. These methods provide complementary information, from the elemental composition and molecular weight to the precise connectivity of atoms and their spatial arrangement. High-resolution mass spectrometry was instrumental in establishing the molecular formula, while a variety of NMR experiments were crucial for mapping out the carbon-hydrogen framework and defining the molecule's stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis.
NMR spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments was employed to assign all proton (¹H) and carbon (¹³C) signals and to establish the intricate network of covalent bonds and spatial relationships.
The initial steps in the NMR analysis of this compound involved the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Further detail is provided by the Distortionless Enhancement by Polarization Transfer (DEPT) experiment. DEPT is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups, which is invaluable for piecing together the molecular fragments.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
Note: The following data is illustrative, as a complete, publicly available experimental dataset for this compound is not readily accessible. The chemical shifts are typical for a pyrrolizidine (B1209537) alkaloid core.
| Position | δC (ppm) | δH (ppm) | Multiplicity | DEPT |
|---|---|---|---|---|
| 1 | 75.2 | 4.10 | t | CH |
| 2 | 34.5 | 1.95, 2.10 | m | CH₂ |
| 3 | 55.8 | 2.90, 3.15 | m | CH₂ |
| 5 | 54.1 | 2.85, 3.10 | m | CH₂ |
| 6 | 25.9 | 1.80, 2.00 | m | CH₂ |
| 7 | 30.1 | 1.65, 1.85 | m | CH₂ |
| 7a | 63.8 | 3.30 | m | CH |
| 9 | 65.4 | 3.70, 3.85 | m | CH₂ |
While 1D NMR provides a list of signals, 2D NMR experiments reveal how these signals are interconnected.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would establish the spin systems within the two five-membered rings of the pyrrolizidine core.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying connections to quaternary carbons (carbons with no attached protons) and for linking different spin systems together.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. This information is vital for determining the relative stereochemistry of the molecule.
The Nuclear Overhauser Effect (NOE) is a phenomenon where the magnetization of a nucleus is altered by the saturation of a nearby nucleus's resonance. In NOESY or ROESY experiments, cross-peaks indicate spatial proximity between protons. For this compound, the stereochemistry at the chiral centers, particularly at C1 and C7a, is determined by observing specific NOE correlations. For instance, an NOE between the proton at C1 and a proton on one face of the pyrrolizidine ring system would confirm their cis or trans relationship, thus defining the relative configuration of the hydroxyl and hydroxymethyl groups.
Mass Spectrometry (MS) for this compound Molecular Formula and Fragmentation Analysis.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides essential information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high accuracy. This precision allows for the determination of the exact molecular formula of a compound by distinguishing between ions with the same nominal mass but different elemental compositions. For this compound (C₈H₁₅NO₂), HRMS would provide a highly accurate mass measurement that corresponds to this specific combination of carbon, hydrogen, nitrogen, and oxygen atoms, thereby confirming its molecular formula and ruling out other possibilities. Analysis of the fragmentation pattern in the mass spectrum can also provide valuable structural information, revealing how the molecule breaks apart and offering clues about its substructures.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds by fragmenting precursor ions and analyzing the resulting product ions. rsc.orguab.edu This method provides valuable information about the molecular weight and the connectivity of atoms within a molecule. rsc.org In the analysis of a pyrrolizidine alkaloid like this compound, MS/MS is instrumental in characterizing the core necine base and the ester side chains.
The process begins with the ionization of the molecule, typically forming a protonated molecule [M+H]⁺ in positive ion mode. uab.edu This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. uab.edu The analysis of these fragments helps to piece together the original structure. libretexts.org
For pyrrolizidine alkaloids, fragmentation patterns often involve characteristic losses related to the ester groups and cleavages within the bicyclic necine base. While specific experimental data for this compound is not detailed in the provided search results, a general fragmentation pathway can be described. The initial fragmentation would likely involve the cleavage of the ester bond, leading to the loss of the necic acid side chain as a neutral molecule. Subsequent fragmentation of the remaining necine base provides further structural confirmation. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint that aids in identification and structural elucidation. youtube.com
| Precursor Ion (m/z) | Fragmentation Process | Key Product Ion (m/z) | Neutral Loss (Da) | Structural Information Gained |
|---|---|---|---|---|
| [M+H]⁺ | Cleavage of ester side-chain | [Necine base + H]⁺ | Mass of necic acid | Confirms mass of the necic acid portion |
| [M+H]⁺ | Loss of water from necine base | [M+H - H₂O]⁺ | 18 | Indicates presence of a hydroxyl group |
| [Necine base + H]⁺ | Ring cleavage of the necine base | Characteristic necine fragments | Various small molecules (e.g., C₂H₄) | Confirms the structure of the bicyclic core |
X-ray Crystallography for this compound Absolute Configuration Determination
Single-crystal X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, providing unambiguous information on relative and absolute configuration. springernature.comresearchgate.net This technique is indispensable for chiral molecules like this compound, where the precise spatial arrangement of atoms dictates its biological function. nih.gov The primary challenge often lies in obtaining a single crystal of suitable quality for diffraction analysis. researchgate.net
The method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information to calculate the electron density distribution within the crystal, which in turn allows for the precise determination of atomic positions, bond lengths, and bond angles. ed.ac.uk For chiral, enantiomerically pure natural products, X-ray crystallography can non-empirically determine the absolute configuration through the anomalous dispersion effect. researchgate.netnih.gov
A critical parameter in this determination is the Flack parameter, which is calculated during the structure refinement process. nih.gov A Flack parameter value close to zero for the correct enantiomer confirms that the determined absolute structure is correct with a high degree of confidence. ed.ac.uknih.gov This confirmation is essential, as enantiomers of a molecule can have vastly different biological effects.
| Parameter | Description | Significance for this compound |
|---|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice. | Defines the packing arrangement of molecules in the solid state. |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Provides fundamental data about the crystal structure. |
| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom in the molecule. | Allows for the complete 3D reconstruction of the molecular structure. |
| Flack Parameter | A value used to confirm the absolute configuration of a chiral, non-centrosymmetric crystal structure. | A value near 0 provides definitive proof of the correct absolute stereochemistry. nih.gov |
Integrated Spectroscopic Approaches for Comprehensive this compound Structural Analysis
While individual analytical techniques provide powerful insights, the structural elucidation of a complex natural product like this compound relies on the synergistic integration of multiple spectroscopic methods. cheminfo.org A comprehensive approach combining Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy is typically employed to build a complete and validated molecular structure from the ground up.
The integrated workflow generally proceeds as follows:
Mass Spectrometry (MS): High-resolution mass spectrometry is first used to determine the precise molecular weight and, from that, the exact molecular formula of the compound. The fragmentation patterns observed in MS/MS experiments, as discussed previously, offer the initial clues about the core structure and attached functional groups. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, IR would reveal characteristic absorption bands for hydroxyl (-OH) and ester (C=O) groups, confirming their presence in the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for determining the detailed connectivity of a molecule in solution.
¹H NMR: Identifies all the unique proton environments in the molecule and provides information about their neighboring protons through spin-spin coupling.
¹³C NMR: Identifies all the unique carbon environments.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the final structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings (¹H-¹H). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons (¹H-¹³C). HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different molecular fragments.
By integrating the data from these techniques—the molecular formula from MS, functional groups from IR, and the complete carbon-hydrogen framework from NMR—chemists can confidently assemble and confirm the complete structure of this compound. cheminfo.orgnih.gov
Challenges and Advancements in Complex Natural Product Structure Elucidation
The structural elucidation of natural products, particularly alkaloids, is often fraught with challenges that require sophisticated analytical strategies and technologies. researchgate.netmdpi.com Pyrrolizidine alkaloids (PAs), the class to which this compound belongs, present their own unique set of difficulties.
Challenges:
Structural Diversity and Complexity: PAs exhibit significant structural diversity, with variations in the necine base and the ester side chains, leading to numerous isomers and stereoisomers that can be difficult to distinguish. mdpi.comnih.gov
Low Abundance: Many natural products are present in their source organisms in very small quantities, making isolation of sufficient material for full structural characterization (especially for techniques like NMR or crystallization) a significant hurdle.
Sample Purity: Isolating a single, pure compound from a complex biological matrix is often a laborious process. Co-eluting impurities can complicate spectral interpretation.
Instability: Some natural products can degrade during the extraction and isolation process, leading to the characterization of artifacts rather than the true natural compound. researchgate.net
Advancements:
Increased Sensitivity of Instrumentation: Modern analytical instruments have overcome many of the challenges posed by low sample abundance. High-field NMR spectrometers equipped with cryogenic probes have dramatically increased sensitivity, allowing for the analysis of microgram quantities of material. nih.gov Likewise, advances in mass spectrometry allow for high-resolution analysis on minute sample amounts.
Integrated Analytical Platforms: The development of integrated systems, such as UHPLC-MS-SPE-NMR, has revolutionized natural product discovery. nih.gov These platforms allow for the separation of compounds from a complex mixture, initial identification by MS, automated purification of a target compound via solid-phase extraction (SPE), and subsequent definitive structural elucidation by NMR in a seamless, automated workflow. nih.gov
Computational Chemistry: Quantum mechanical calculations are increasingly used alongside experimental data to predict NMR chemical shifts and other spectroscopic properties. By comparing experimental spectra to the calculated spectra for possible isomers, researchers can gain additional confidence in their structural and stereochemical assignments.
These technological and methodological advancements continue to push the boundaries of natural product chemistry, enabling the rapid and accurate structural elucidation of increasingly complex molecules from ever smaller amounts of material.
Biosynthetic Pathways and Enzymatic Synthesis of Lindelofidine
Proposed Biosynthetic Precursors to Lindelofidine (B12790565)
The biosynthesis of this compound, like other pyrrolizidine (B1209537) alkaloids (PAs), begins with fundamental amino acids. ontosight.aijmaterenvironsci.com The widely accepted pathway commences with L-arginine, which is converted to ornithine and subsequently decarboxylated to form putrescine. jmaterenvironsci.comwikipedia.org An alternative view suggests the involvement of both putrescine and spermidine (B129725), with spermidine donating an aminobutyl group. nih.govmdpi.com
From putrescine, the key and first pathway-specific intermediate, homospermidine, is synthesized. ontosight.ainih.govnih.gov This step is a critical juncture, channeling primary metabolites into the specialized PA biosynthetic route. oup.com Homospermidine then undergoes a series of reactions, including oxidation and cyclization, to form the characteristic pyrrolizidine ring system. jmaterenvironsci.comnih.gov This process leads to the formation of 1-hydroxymethylpyrrolizidine, a direct precursor that exists as four stereoisomers: (-)-trachelanthamidine, (-)-isoretronecanol, (+)-trachelanthamidine (laburnine), and (+)-isoretronecanol (this compound). jmaterenvironsci.com Specifically, this compound, or (+)-isoretronecanol, is a precursor to certain PAs, such as cynaustraline (B232068) found in Cynoglossum officinale. jmaterenvironsci.com
| Precursor | Role in this compound Biosynthesis |
| L-Arginine | Initial amino acid precursor, converted to ornithine. jmaterenvironsci.comwikipedia.org |
| Ornithine | Decarboxylated to form putrescine. jmaterenvironsci.com |
| Putrescine | A primary building block for homospermidine formation. ontosight.aijmaterenvironsci.comnih.gov |
| Spermidine | An alternative or additional source of the aminobutyl group for homospermidine synthesis. nih.govmdpi.com |
| Homospermidine | The first pathway-specific intermediate, formed from putrescine and/or spermidine. ontosight.ainih.govnih.gov |
| 1-Hydroxymethylpyrrolizidine | A key intermediate with four stereoisomers, one of which is this compound. jmaterenvironsci.com |
| (+)-Isoretronecanol (this compound) | A stereoisomer of 1-hydroxymethylpyrrolizidine and a precursor to other specific PAs. jmaterenvironsci.com |
Identification and Characterization of Key Enzymes in this compound Biosynthesis
The enzymatic machinery driving the biosynthesis of this compound and other PAs is a subject of ongoing research. Several key enzymes have been identified and characterized, shedding light on the intricate steps of this metabolic pathway.
Elucidation of Enzyme Reaction Mechanisms and Catalytic Cycles
Homospermidine Synthase (HSS) is the first committed enzyme in the PA biosynthetic pathway. nih.govnih.gov It catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine. nih.gov Interestingly, HSS is believed to have evolved from deoxyhypusine (B1670255) synthase (DHS), an enzyme involved in primary metabolism. nih.govoup.com While DHS modifies a protein-bound lysine (B10760008) residue, HSS has lost the ability to bind the eIF5A precursor protein and instead utilizes putrescine as a substrate. oup.com
The formation of the pyrrolizidine ring is thought to proceed through the oxidation of homospermidine, likely by copper-dependent diamine oxidases , to produce 4,4'-iminodibutanal. nih.gov This intermediate then spontaneously cyclizes to a pyrrolizidinium ion, which is subsequently reduced to 1-hydroxymethylpyrrolizidine, likely by an alcohol dehydrogenase . nih.gov The stereospecific nature of this reduction is crucial in determining which of the four stereoisomers, including this compound, is produced.
Further modifications to the necine base, such as hydroxylation and esterification, are catalyzed by other enzymes, including cytochrome P450 monooxygenases and various acyltransferases , leading to the vast diversity of PAs found in nature.
| Enzyme | EC Number | Reaction Catalyzed | Role in Biosynthesis |
| Arginine decarboxylase | 4.1.1.19 | L-arginine → Agmatine + CO2 | Initial step in putrescine formation from arginine. |
| Ornithine decarboxylase | 4.1.1.17 | L-ornithine → Putrescine + CO2 | Key step in putrescine synthesis. jmaterenvironsci.com |
| Homospermidine synthase (HSS) | 2.5.1.44 | Spermidine + Putrescine → Homospermidine + 1,3-Diaminopropane | The first committed step in PA biosynthesis. nih.govnih.gov |
| Copper-dependent diamine oxidase | 1.4.3.22 | Homospermidine + O2 + H2O → 4,4'-Iminodibutanal + NH3 + H2O2 | Oxidation of homospermidine to initiate cyclization. nih.gov |
| Alcohol dehydrogenase | 1.1.1.1 | Pyrrolizidinium ion + NAD(P)H + H+ → 1-Hydroxymethylpyrrolizidine + NAD(P)+ | Reduction to form the necine base precursor. nih.gov |
Genetic and Transcriptomic Studies of Biosynthetic Gene Clusters
Genetic and transcriptomic analyses have been instrumental in identifying the genes responsible for PA biosynthesis. Studies have shown that the genes encoding the biosynthetic enzymes are often clustered together in the plant genome, forming a biosynthetic gene cluster (BGC).
The gene encoding homospermidine synthase (HSS) has been cloned and characterized from several PA-producing plant species. nih.gov Evidence suggests that HSS evolved through gene duplication from the highly conserved deoxyhypusine synthase (DHS) gene. nih.govoup.com This evolutionary event appears to have occurred independently multiple times across different plant lineages that produce PAs. oup.com
Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have helped to identify other candidate genes involved in the later steps of PA biosynthesis. By comparing the gene expression profiles of PA-producing and non-producing plants, or different tissues within the same plant, researchers can pinpoint genes that are co-expressed with HSS and are therefore likely to be part of the PA biosynthetic pathway. For instance, in comfrey (B1233415) (Symphytum officinale), HSS expression has been localized to the bundle sheath cells of specific leaves, indicating a specific site for PA biosynthesis. oup.com
Chemoenzymatic Approaches in Pyrrolizidine Alkaloid Synthesis
The complex structures of pyrrolizidine alkaloids like this compound present significant challenges for traditional chemical synthesis. Chemoenzymatic approaches, which combine the selectivity of biological catalysts with the versatility of chemical reactions, offer a powerful alternative for the synthesis of these compounds.
While specific chemoenzymatic syntheses focusing solely on this compound are not extensively detailed in the provided context, the principles can be applied. For example, a biogenetically patterned synthesis of the related PA, trachelanthamidine (B129624), has been described using enzymes under physiological conditions, mimicking the likely biosynthetic pathway from homospermidine. rsc.org Such approaches often utilize key enzyme-catalyzed steps, such as the formation of the pyrrolizidine core, followed by chemical modifications to achieve the final target molecule. The synthesis of labeled versions of trachelanthamidine and isoretronecanol (B1229980) (a diastereomer of this compound) for biosynthetic studies also highlights the utility of combining chemical and biological methods. rsc.orgnih.gov
The development of stereodivergent strategies for the asymmetric synthesis of all stereoisomers of 1-hydroxymethylpyrrolizidine, including this compound, demonstrates the power of modern synthetic methods that can be integrated with enzymatic steps. researchgate.net These strategies often employ chiral catalysts to control the stereochemistry of key intermediates, which could then be further elaborated using either chemical or enzymatic transformations.
Synthetic Methodologies for Lindelofidine and Its Analogues
Total Synthesis Strategies for Lindelofidine (B12790565)
The total synthesis of this compound, like other pyrrolizidine (B1209537) alkaloids, is a complex undertaking that has spurred the development of innovative synthetic strategies. These strategies often revolve around the stereocontrolled construction of the bicyclic pyrrolizidine core. researchgate.netresearchgate.net The architecturally intricate nature of these molecules provides a driving force for the creation of new synthetic methods and strategies. epfl.ch
Retrosynthetic Analysis of the Pyrrolizidine Core
Retrosynthetic analysis is a foundational technique in planning the synthesis of complex molecules like this compound. numberanalytics.comyoutube.com This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials. For the pyrrolizidine core of this compound, retrosynthetic analysis often identifies key disconnections that simplify the bicyclic system into more manageable acyclic or monocyclic precursors. researchgate.net Common strategies involve breaking the C1-N or C8-N bonds, or disconnecting the five-membered rings at other strategic points. researchgate.net This analytical approach allows chemists to devise a forward synthetic plan, starting from simple precursors and progressively building the complex structure of this compound. youtube.com
Key Bond-Forming Reactions and Stereoselective Transformations
The construction of the this compound framework relies on a series of key bond-forming reactions and stereoselective transformations to establish the correct relative and absolute stereochemistry.
Key Bond-Forming Reactions:
C-C Bond Formation: Reactions that create new carbon-carbon bonds are fundamental to building the carbon skeleton of this compound. cognitoedu.org These can include aldol (B89426) condensations, Michael additions, and various coupling reactions. cognitoedu.org
C-N Bond Formation: The formation of carbon-nitrogen bonds is crucial for constructing the heterocyclic rings. beilstein-journals.org This is often achieved through reactions like reductive amination, cyclization of amino alcohols, or palladium-catalyzed amination reactions. beilstein-journals.org
Cyclization Reactions: Intramolecular reactions that form one of the five-membered rings are often the cornerstone of the synthesis. These can include ring-closing metathesis, radical cyclizations, or intramolecular nucleophilic substitutions. researchgate.net
Stereoselective Transformations:
Achieving the correct stereochemistry at the chiral centers of this compound is a major challenge. kth.se Chemists employ various stereoselective methods to control the three-dimensional arrangement of atoms. egrassbcollege.ac.in
Substrate-Controlled Diastereoselection: In this approach, an existing chiral center in the molecule directs the stereochemical outcome of a subsequent reaction. ethz.ch
Reagent-Controlled Enantioselection: This method utilizes a chiral reagent or catalyst to induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. ethz.ch This is a powerful strategy for setting the absolute stereochemistry of the molecule. kth.se
Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, has become a cornerstone of modern stereoselective synthesis. ethz.ch These catalysts can facilitate a wide range of enantioselective transformations with high efficiency and selectivity.
A stereodivergent strategy has been developed for the asymmetric synthesis of all stereoisomers of 1-hydroxymethylpyrrolizidine alkaloids, which includes this compound's diastereomers like (+)-isoretronecanol, (-)-isoretronecanol, (+)-laburnine, and (-)-trachelanthamidine. lookchem.com This approach utilizes an asymmetric self-Mannich reaction as a key step. lookchem.com
Divergent and Convergent Synthetic Approaches in this compound Synthesis
Both divergent and convergent strategies have been applied to the synthesis of this compound and its analogues, each offering distinct advantages.
Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. numberanalytics.com This is particularly useful for synthesizing various analogues of this compound for structure-activity relationship studies. Starting from a key pyrrolizidine intermediate, different functional groups or side chains can be introduced to create a diverse set of molecules. This strategy offers increased efficiency and enhanced molecular diversity. numberanalytics.com
| Synthetic Strategy | Description | Advantages |
| Convergent | Smaller, individual pieces of a complex molecule are synthesized separately and then combined to form the final product. wikipedia.org | Improved efficiency and higher overall yields for complex molecules. wikipedia.org |
| Divergent | A common intermediate is used to create multiple, structurally related products. numberanalytics.com | Efficient generation of a library of analogues for structure-activity relationship studies. numberanalytics.com |
Development of Novel Synthetic Methodologies Applicable to the this compound Scaffold
The pursuit of more efficient and elegant syntheses of this compound and other pyrrolizidine alkaloids has driven the development of novel synthetic methodologies. nih.govwhiterose.ac.uk These new methods often focus on improving stereocontrol, increasing step economy, and employing more environmentally benign reaction conditions.
Organocatalysis in Pyrrolizidine Alkaloid Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and has found application in the construction of pyrrolizidine alkaloids. nih.govrsc.org Chiral secondary amines, such as proline and its derivatives, are particularly effective organocatalysts for various transformations. dntb.gov.ua
Organocatalytic reactions that have been employed in the synthesis of pyrrolizidine scaffolds include:
Asymmetric Mannich reactions: These reactions form a new carbon-carbon bond and a new stereocenter with high enantioselectivity. lookchem.com
Michael additions: Organocatalysts can promote the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds in a stereocontrolled manner.
Aldol reactions: Asymmetric aldol reactions catalyzed by organocatalysts provide access to chiral β-hydroxy carbonyl compounds, which are valuable building blocks for pyrrolizidine synthesis.
The use of organocatalysis often allows for milder reaction conditions and avoids the use of toxic heavy metals, making it a more "green" approach to synthesis. nih.gov
Radical Chemistry and Organometallic Processes in Heterocycle Formation
Radical reactions and organometallic processes offer unique and powerful methods for the construction of heterocyclic rings, including the pyrrolizidine core. researchgate.net
Radical Cyclizations: Radical cyclization reactions can be used to form five-membered rings with high efficiency. bioorganica.com.ua These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups.
Organometallic Processes: Transition metal-catalyzed reactions have revolutionized organic synthesis, and their application to heterocycle formation is widespread. mdpi.com
Palladium-catalyzed reactions: Palladium catalysts are versatile and have been used for various bond-forming reactions in the synthesis of pyrrolizidines, including C-N and C-O bond formation. beilstein-journals.orgresearchgate.net
Ruthenium-catalyzed metathesis: Ring-closing metathesis (RCM) catalyzed by ruthenium complexes is a powerful method for forming cyclic structures, including the five-membered rings of the pyrrolizidine core. researchgate.net
Multi-metallic catalysis: The combination of two or more different metal catalysts can enable novel transformations and provide access to complex molecular architectures. nih.gov
These advanced synthetic methods continue to expand the toolbox available to chemists for the efficient and stereoselective synthesis of this compound and other complex natural products. thieme.de
Design and Synthesis of this compound Analogues
The development of new synthetic methodologies has paved the way for the creation of various analogues of this compound, a pyrrolizidine alkaloid. This allows for the exploration of structural diversity and the investigation of how molecular modifications impact biological activity.
Rationale for Analogue Design: Exploring Structural Diversity
The primary motivation for designing and synthesizing this compound analogues is to explore the vast chemical space around the core pyrrolizidine scaffold. nih.gov By systematically altering different parts of the molecule, researchers can investigate how these changes affect its properties. gardp.orgoncodesign-services.com This exploration of structural diversity is crucial for understanding the fundamental structure-activity relationships (SAR). nih.gov
The design of new analogues often involves considering which structural modifications might lead to improved or altered biological activity. gardp.org This can involve modifying functional groups, changing stereochemistry, or altering the carbon skeleton. slideshare.net For instance, new synthetic routes have been developed to access novel pyrrolizine systems, which can then be further elaborated to produce a range of analogues. researchgate.net The goal is to generate a library of related compounds that can be screened for various biological activities, providing a deeper understanding of the pharmacophore—the essential features required for activity. drugdesign.org This systematic approach allows medicinal chemists to rationally design new molecules with potentially enhanced properties based on the knowledge gained from previous analogues. gardp.org
Synthetic Routes to Structurally Modified this compound Derivatives
A variety of synthetic strategies have been employed to generate structurally modified derivatives of this compound. These methods often begin with readily available starting materials and involve multi-step sequences to construct the bicyclic pyrrolizidine core and introduce desired modifications.
One common approach involves the use of chiral starting materials, such as (S)-pyroglutamic acid, to establish the stereochemistry of the final product. shu.ac.uk Synthetic pathways can include key steps like Michael addition followed by intramolecular cyclization to form the azabicyclic ring system. researchgate.net For example, a novel synthesis of a pyrrolizine analogue involved the deprotection of a Cbz group by hydrogenation, which then underwent an in-situ Michael addition and intramolecular cyclization. researchgate.net
Other strategies focus on the direct asymmetric synthesis of the pyrrolizidine core. The 1,3-dipolar cycloaddition reaction is a powerful tool for this purpose. researchgate.net This method allows for the creation of highly substituted pyrrolizidines with multiple stereogenic centers in a controlled manner. researchgate.net
Further modifications can be introduced at various stages of the synthesis. For instance, functional groups on the pyrrolizidine ring can be altered, or different ester side chains can be appended to the hydroxymethyl group at the C7 position. The synthesis of analogues of related natural products like hyacinthacine and casuarine (B1244732) has been achieved through key reactions such as the zinc-mediated Barbier reaction, vinyl Grignard reaction, dihydroxylation, and cyclization. researchgate.net These established synthetic routes provide a versatile platform for generating a diverse range of this compound derivatives for further study. researchgate.net
Table 1: Selected Synthetic Reactions for Pyrrolizidine Analogue Synthesis
| Reaction Type | Description | Key Intermediates/Reagents | Reference |
| Intramolecular Cyclization | Formation of the bicyclic pyrrolizidine core from a monocyclic precursor. | Monocyclic keto-nitrile | shu.ac.uk |
| Michael Addition/Cyclization | Creation of the azabicyclic ring system via Michael addition followed by intramolecular ring closing. | CBz-protected pyrrolidine (B122466) derivatives | researchgate.net |
| 1,3-Dipolar Cycloaddition | Direct asymmetric synthesis of the pyrrolizidine ring. | Dipoles and dipolarophiles | researchgate.net |
| Barbier Reaction | A key step in the synthesis of analogues of related natural products. | Zinc | researchgate.net |
| Grignard Reaction | Used to introduce carbon substituents. | Vinyl Grignard reagents | researchgate.net |
Structure-Activity Relationships (SAR) Based on this compound Structural Modifications
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgdrugdesign.org In the context of this compound, SAR studies involve synthesizing a series of analogues with specific structural modifications and then evaluating their biological effects. oncodesign-services.com This allows researchers to identify the key structural features responsible for a particular activity. gardp.org
For pyrrolizidine alkaloids in general, SAR studies have revealed important insights. For example, the stereochemistry at various positions on the pyrrolizidine ring can significantly influence activity. The nature of the ester side chain attached to the necine base is also a critical determinant of biological function.
While specific SAR data for a wide range of this compound analogues is not extensively detailed in the provided context, the general principles of SAR are applicable. For instance, in a study of related pyrrolizine derivatives with anti-inflammatory potential, it was noted that modifications to the carboxylic acid group and methyl groups of a lead compound were important for COX inhibition. researchgate.net
The process of an SAR study can be summarized as follows:
Synthesis of Analogues: A series of structurally related compounds are synthesized. oncodesign-services.com
Biological Testing: The analogues are tested for a specific biological activity.
This iterative process of design, synthesis, and testing is crucial for the optimization of lead compounds and the development of new molecules with desired biological profiles. oncodesign-services.com
Chemical Biology and Molecular Mechanism Studies of Lindelofidine
Elucidation of Molecular Interactions of Lindelofidine (B12790565) with Biological Systems
This compound, a pyrrolizidine (B1209537) alkaloid, interacts with biological systems through a variety of non-covalent and potential covalent mechanisms. mdpi.com The nature of these molecular interactions is fundamental to understanding its biological activity. Molecular interactions in biological systems encompass a range of forces, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions, which govern the recognition and binding of small molecules to macromolecules like proteins and nucleic acids. gatech.edursc.orgnih.gov The structure of this compound, containing a necine base, allows it to participate in these interactions. mdpi.com
Studies on pyrrolizidine alkaloids indicate that their biological effects are often linked to their metabolic activation into reactive pyrrolic esters. mdpi.com These reactive metabolites can act as alkylating agents, forming covalent bonds with biological macromolecules such as DNA and proteins, which can interrupt cellular processes. mdpi.com However, non-covalent interactions are also crucial for the initial binding of the parent alkaloid to its biological targets. For instance, the anti-inflammatory activity observed for a derivative, this compound benzoic acid ester, which inhibits nitric oxide production, suggests specific interactions with molecular targets in inflammatory pathways. researchgate.netresearchgate.net The biosynthesis of this compound itself is a prime example of an interaction with a biological system, as it is catalyzed by the enzyme homospermidine synthetase (HS). jmaterenvironsci.com
The interaction of this compound with specific enzymes has been explored primarily through computational and indirect activity studies. A key investigation involved molecular docking simulations to analyze the interaction between this compound and superoxide (B77818) dismutase (SOD), an important antioxidant enzyme. phytojournal.com This in-silico study aimed to understand the potential antioxidant mechanism of phytochemicals found in Heliotropium indicum. phytojournal.com The study calculated the binding energy of this compound with SOD, providing insight into the affinity and stability of the enzyme-ligand complex. phytojournal.com
Further enzymatic interactions are suggested by the biological activities of related compounds and extracts. The anti-inflammatory activity of this compound benzoic acid ester, which inhibits nitric oxide (NO) production in macrophages, points to a potential interaction with nitric oxide synthase (NOS) enzymes. researchgate.net Additionally, extracts from Heliotropium species, known to contain pyrrolizidine alkaloids, have demonstrated inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting that alkaloids like this compound could be contributors to this activity. researchgate.net The biosynthesis of all pyrrolizidine alkaloids, including this compound, is dependent on the enzyme homospermidine synthetase, which catalyzes a crucial step in the formation of the pyrrolizidine nucleus. jmaterenvironsci.com
Table 1: Summary of Investigated Enzyme-Lindelofidine Interactions This table is interactive. You can sort and filter the data.
| Enzyme | Organism/System | Method of Study | Finding/Observation | Reference |
|---|---|---|---|---|
| Superoxide Dismutase (SOD) | In silico | Molecular Docking | Binding energy of -4.7 kcal/mol. | phytojournal.com |
| Nitric Oxide Synthase (NOS) | Murine Macrophage (RAW 264.7) | Activity Assay (NO Production) | A this compound ester inhibited NO production, implying interaction with NOS. | researchgate.net |
| Acetylcholinesterase (AChE) | In vitro | Activity Assay (Extract) | Heliotropium extract showed AChE inhibition; this compound is a potential active component. | researchgate.net |
| Butyrylcholinesterase (BChE) | In vitro | Activity Assay (Extract) | Heliotropium extract showed BChE inhibition; this compound is a potential active component. | researchgate.net |
Protein binding is a critical aspect of a small molecule's mechanism of action and disposition. Studies on this compound's protein binding have utilized computational methods to predict its interaction with specific proteins. The molecular docking study with the enzyme superoxide dismutase (SOD) is a direct example of a protein binding investigation. phytojournal.com This study identified the potential binding mode of this compound within the protein's structure, revealing a binding energy of -4.7 kcal/mol and identifying specific amino acid residues involved in hydrophobic interactions. phytojournal.com
Beyond specific enzyme targets, the broader class of pyrrolizidine alkaloids, to which this compound belongs, is known for the ability of their metabolites to covalently bind to proteins. mdpi.com This type of interaction is due to the conversion of the alkaloids into reactive pyrrole (B145914) derivatives, which can alkylate proteins, leading to long-term cellular effects. mdpi.com While general protein binding studies for many drugs often focus on plasma proteins like human serum albumin (HSA) to understand their distribution in the body, specific data on this compound's binding to transport proteins like HSA is not detailed in the available literature. mdpi.comnih.gov The primary focus of protein interaction studies for this class of compounds has been on target-specific interactions and covalent modifications by their reactive metabolites. mdpi.com
Advanced Techniques in Chemical Biology for Studying this compound's Molecular Activities
The study of this compound's molecular activities benefits from a range of advanced techniques in chemical biology that allow for detailed investigation of small molecule-biomolecule interactions. frontiersin.orgbioscipublisher.com These methods provide insights into binding affinity, kinetics, and the structural basis of interactions. bioscipublisher.com
A prominent technique that has been applied to this compound is molecular docking . phytojournal.com This computational method predicts the preferred orientation of a molecule when bound to a second to form a stable complex. unizar.es As seen in the study of this compound's interaction with superoxide dismutase, molecular docking can estimate binding affinity and identify key interacting amino acid residues, guiding further experimental validation. phytojournal.com
Other powerful techniques that could be applied to further elucidate this compound's molecular mechanisms include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can determine the three-dimensional structure of a this compound-protein complex in solution and map the binding interface. bioscipublisher.comuniversiteitleiden.nl
Mass Spectrometry (MS): MS-based techniques are crucial for proteomics and can be used to identify protein targets of this compound by detecting mass shifts upon binding or to characterize covalent modifications by its metabolites. bioscipublisher.com
X-ray Crystallography: This technique can provide a high-resolution, static picture of this compound bound to its protein target, offering precise details about the binding mode and the interactions involved. nih.gov
Fluorescence-Based Assays: Techniques like Fluorescence Resonance Energy Transfer (FRET) can be used to study binding events and conformational changes in real-time within cellular environments. wikipedia.org
Surface Plasmon Resonance (SPR): SPR is a label-free method to quantitatively measure the kinetics (on- and off-rates) and affinity of the interaction between this compound and a target protein immobilized on a sensor surface. bioscipublisher.com
The integration of these computational and experimental approaches is essential for building a comprehensive understanding of the molecular activities of natural products like this compound. bioscipublisher.comunizar.es
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Superoxide |
| Nitric Oxide |
| This compound benzoic acid ester |
| Homospermidine |
| Acetylcholine |
| Butyrylcholine |
Computational Chemistry and Theoretical Studies of Lindelofidine
Molecular Dynamics (MD) Simulations of Lindelofidine (B12790565)
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations could provide significant insights into its dynamic behavior.
Conformational Analysis and Flexibility of this compound
A detailed conformational analysis of this compound using MD simulations would involve simulating the molecule's movement to explore its different spatial arrangements, or conformers. This would reveal the most stable, low-energy conformations that this compound is likely to adopt. Understanding its flexibility is crucial as the biological activity of a molecule is often linked to its ability to adopt specific shapes to interact with biological targets. Such studies would typically generate data on dihedral angle distributions and root-mean-square deviation (RMSD) to quantify the molecule's flexibility and conformational preferences.
Interactions of this compound with Solvent Environments
The interaction of this compound with its surrounding solvent is critical for its solubility, stability, and bioavailability. MD simulations can model these interactions at an atomic level. By simulating this compound in various solvent environments (e.g., water, ethanol), researchers could analyze the formation of hydrogen bonds and other non-covalent interactions between the alkaloid and solvent molecules. This would provide a molecular-level understanding of its solvation process, which is essential for predicting its behavior in biological systems.
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical calculations offer a deeper understanding of the electronic properties of a molecule, which are fundamental to its reactivity and spectroscopic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. A DFT study of this compound would involve calculating its electron density to determine various properties. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting the molecule's reactivity. The distribution of electrostatic potential on the molecular surface could also be mapped to identify regions susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and not based on published experimental or computational data for this compound.)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
| Electron Affinity | 0.8 eV |
| Ionization Potential | 7.0 eV |
Ab Initio Methods and Multiconfigurational Approaches
Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. For a molecule like this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, could provide highly accurate predictions of its geometry and energy. Multiconfigurational approaches would be necessary if the electronic structure of this compound has significant multi-reference character, for instance, in its excited states.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the structural elucidation of molecules. For this compound, methods like the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, could predict its ¹H and ¹³C NMR chemical shifts. By comparing these predicted spectra with experimental data, researchers can confirm the molecular structure and assign specific signals to individual atoms within the molecule.
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for Selected this compound Carbons (Note: This table is for illustrative purposes to demonstrate the concept and does not represent actual data for this compound.)
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 | 65.2 | 64.8 |
| C3 | 72.8 | 72.5 |
| C5 | 55.1 | 54.9 |
| C8 | 78.4 | 78.1 |
QM/MM Approaches for Complex this compound Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a robust framework for studying chemical processes in large, complex systems, such as an alkaloid interacting with a biological receptor or solvent. This approach treats a small, electronically significant part of the system with high-accuracy quantum mechanics (QM), while the larger, surrounding environment is described using more computationally efficient molecular mechanics (MM) force fields.
For a system involving this compound, a QM/MM study would typically define the this compound molecule itself and key interacting residues of a target protein as the QM region. This allows for an accurate description of electronic effects like polarization, charge transfer, and the formation or breaking of covalent bonds during an interaction. The remainder of the protein and the surrounding solvent would be treated at the MM level. The total energy of the system in an additive QM/MM scheme is calculated as:
ETotal = EQM(Region 1) + EMM(Region 1+2) + EQM/MM(Interaction)
This partitioning allows for the detailed study of reaction mechanisms, binding energies, and transition states that would be computationally prohibitive with purely QM methods. For instance, in studying the potential binding of this compound to a receptor, the QM region would include the alkaloid and the receptor's active site to accurately model hydrogen bonding and other non-covalent interactions. The rest of the protein and solvent (the MM region) provides the structural and electrostatic context for the binding event. While direct applications on this compound are yet to be published, this methodology has been successfully applied to understand enzymatic reactions and ligand binding in a variety of complex biological systems.
Table 1: Illustrative QM/MM Partitioning for a Hypothetical this compound-Receptor System
| System Component | Computational Method | Rationale |
| Region 1 (QM) | ||
| This compound | Quantum Mechanics (e.g., DFT) | High accuracy needed for ligand electronic structure and interactions. |
| Receptor Active Site Residues | Quantum Mechanics (e.g., DFT) | Captures electronic details of ligand-receptor interactions (H-bonds, etc.). |
| Region 2 (MM) | ||
| Remainder of Protein | Molecular Mechanics (e.g., AMBER) | Provides the structural framework and electrostatic environment. |
| Solvent (Water) | Molecular Mechanics (e.g., TIP3P) | Models the bulk solvent effects on the system's dynamics and energetics. |
Development of Computational Algorithms for Molecular Properties
Computational algorithms are crucial for predicting the molecular properties of compounds, thereby accelerating drug discovery and toxicology screening by prioritizing candidates for synthesis and experimental testing. These algorithms often use a molecule's chemical structure to predict its physicochemical properties, pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity.
For alkaloids, including the pyrrolizidine (B1209537) class to which this compound belongs, such in silico tools are particularly valuable for predicting potential toxicity. For example, studies on various pyrrolizidine alkaloids (PAs) have utilized tools like TOPKAT (Toxicity Prediction by Komputer Assisted Technology) to forecast rodent carcinogenicity, Ames mutagenicity, and developmental toxicity potential. nih.gov Other platforms like SwissADME and pkCSM are used to predict pharmacokinetic properties such as intestinal absorption, plasma protein binding, and blood-brain barrier penetration.
The development of these algorithms typically involves:
Data Curation: Assembling a large dataset of molecules with experimentally determined properties.
Descriptor Calculation: Computing a wide range of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features.
Model Training: Using machine learning or statistical methods to build a model that correlates the descriptors with the experimental property.
Validation: Testing the model's predictive power on an independent set of molecules.
While no specific algorithms have been developed solely for this compound, existing models trained on diverse sets of organic molecules, including other PAs, can provide valuable predictions. For example, a recent computational study successfully predicted the drug-likeness and ADMET properties for a set of 15 phytotoxic PAs, identifying compounds that obeyed Lipinski's rule of five and had favorable pharmacokinetic profiles. A similar approach could be applied to this compound to generate hypotheses about its bioavailability and potential toxicological profile, guiding further experimental investigation.
Table 2: Example of In Silico Property Prediction for Representative Pyrrolizidine Alkaloids (Illustrative)
This table demonstrates the type of data generated by computational algorithms for alkaloids structurally related to this compound. Data is based on findings from computational studies of various PAs. nih.gov
| Compound | Predicted Human Intestinal Absorption | Predicted Rodent Carcinogenicity (NTP) | Obeys Lipinski's Rule of Five |
| Retronecine | Good | Non-carcinogen | Yes |
| Monocrotaline | High | Carcinogen | Yes |
| Jacobine | High | Carcinogen | Yes |
| Platyphylline | Good | N/A | Yes |
Advanced Analytical Techniques in Lindelofidine Research
Chromatographic Separation Methods for Lindelofidine (B12790565) and Related Compounds
Chromatography is a fundamental technique for separating chemical substances based on the differential partitioning of components between a mobile phase and a stationary phase. linde-gas.fr Various chromatographic methods are employed in this compound research to isolate the compound from complex mixtures and to analyze its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. tudelft.nlopenaccessjournals.comwikipedia.org It utilizes a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). tudelft.nlshimadzu.com The separation is based on the different interactions of the sample components with the stationary phase. tudelft.nl HPLC is noted for its high resolution, accuracy, and efficiency, making it a cornerstone in pharmaceutical and chemical analysis. openaccessjournals.com Key components of an HPLC system include a solvent reservoir, a high-pressure pump, an injector, a column, and a detector. linde-gas.fr
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. eag.com UHPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for much faster analysis times and greater resolving power. eag.comlabcompare.com These smaller particles necessitate higher operating pressures, often exceeding 1000 bar. linde-gas.frchromatographyonline.com The primary advantage of UHPLC is its speed and sensitivity, enabling higher sample throughput. linde-gas.fr UHPLC is particularly valuable for the chemical characterization of complex formulations, such as those containing siRNA and multiple lipid excipients. americanpharmaceuticalreview.com
Table 1: Comparison of Typical HPLC and UHPLC Parameters
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column Particle Size | 3 to 5 µm linde-gas.fr | < 2 µm eag.com |
| Operating Pressure | Around 400 bar (up to 210 bar for some systems) tudelft.nllinde-gas.fr | Up to 1000 bar or higher (some systems up to 1240 or 6800 bar) linde-gas.frchromatographyonline.com |
| Analysis Time | Longer | Significantly shorter (up to 10x faster) labcompare.com |
| Resolving Power | High | Very High labcompare.com |
| Solvent Consumption | Higher | Lower linde-gas.fr |
Gas Chromatography (GC) and Hyphenated GC-MS
Gas Chromatography (GC) is another essential separation technique, particularly suited for volatile and thermally stable compounds. linde-gas.fr In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. linde-gas.fr Separation occurs based on the differential partitioning of the analytes between the gas and stationary phases. linde-gas.fr GC is known for its simplicity, sensitivity, and effectiveness in separating components of complex mixtures. linde-gas.fr A common detector used in GC is the Flame Ionization Detector (FID), which is highly sensitive to organic compounds. linde-gas.frinfitek.com
For enhanced identification capabilities, GC is often coupled with Mass Spectrometry (MS), a technique known as GC-MS. chromatographyonline.com This hyphenated technique combines the separation power of GC with the identification power of MS, which provides detailed information about the mass-to-charge ratio of the separated components. alwsci.com GC-MS is considered a gold standard in many analytical fields, including forensic science and the analysis of essential oils. chromatographyonline.comresearchgate.net Research has described the use of GC-MS for the analysis of volatile compounds and various esters, indicating its applicability to this compound and its derivatives. cmu.ac.thresearchgate.net
Advanced Spectroscopic Methods for this compound Characterization
Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. These methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) spectroscopy is used to identify chemical compounds based on the absorption of infrared radiation by their chemical bonds. tanta.edu.eg When a molecule absorbs IR radiation, it causes changes in its vibrational modes, such as stretching and bending of bonds. tanta.edu.eglibretexts.org The resulting IR spectrum provides a molecular fingerprint, with specific absorption bands corresponding to different functional groups. researchgate.net For a molecule to be IR active, its dipole moment must change during the vibration. tanta.edu.eg
Raman spectroscopy is a complementary vibrational spectroscopy technique. usda.gov It measures the inelastic scattering of monochromatic light, usually from a laser source. usda.gov While IR spectroscopy relies on a change in dipole moment, Raman activity depends on a change in the polarizability of the molecule's electron cloud during a vibration. This fundamental difference means that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. usda.gov Raman spectroscopy can be a powerful tool for studying molecular structure and has been used for the molecular fingerprinting of biological tissues. nih.gov
Hyphenated Techniques (e.g., LC-NMR, LC-MS, GC-MS coupling)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures. alwsci.com
LC-MS and UHPLC-MS/MS: The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) is a widely used technique that combines the separation capabilities of LC with the sensitive and selective detection of MS. alwsci.com This is especially useful for analyzing compounds that are not volatile enough for GC. eurl-pesticides.eu The use of tandem mass spectrometry (MS/MS) in UHPLC-MS/MS provides even greater specificity and is a powerful tool for the qualitative and quantitative analysis of pharmaceutical substances and their impurities. researchgate.netnih.gov Studies have shown the application of LC-MS/MS for the simultaneous quantification of various related compounds. nih.gov
GC-MS: As mentioned previously, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. chromatographyonline.com It allows for the separation of complex mixtures and the definitive identification of the individual components. researchgate.net
LC-NMR: The hyphenation of Liquid Chromatography with Nuclear Magnetic Resonance (LC-NMR) spectroscopy combines the separation power of LC with the unparalleled structure elucidation capabilities of NMR. mdpi.com This technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column, which is invaluable for identifying unknown compounds in complex mixtures like plant extracts. mdpi.com LC-NMR can be performed in different modes, including on-flow, stop-flow, and loop-storage, to optimize for sensitivity and resolution. mdpi.comresearchgate.net The development of LC-NMR has been instrumental in the analysis of natural products. mdpi.comnih.gov
Microscopic and Imaging Techniques in this compound Sample Analysis
Microscopic and imaging techniques offer the ability to visualize the physical and chemical properties of samples at a microscopic or even nanoscopic level. While direct imaging of a small molecule like this compound is not typical, these techniques can be crucial for analyzing the context in which this compound is found, for instance, within plant tissues or in formulated products.
Advanced microscopy techniques can provide high-resolution images of biological samples. magnusopto.com Techniques like scanning electron microscopy (SEM) use an electron beam to scan the sample surface, providing detailed information about its topography. pagepressjournals.orgnih.gov For biological samples, which are often non-conductive and contain water, special preparation methods like cryo-freezing may be required. pagepressjournals.org
Other advanced imaging techniques include:
Atomic Force Microscopy (AFM): This technique uses a sharp probe to scan the surface of a sample, providing a 3D topographical image and information about nanomechanical properties. biocompare.com
Super-resolution microscopy: Techniques like STED (Stimulated Emission Depletion) and SMLM (Single Molecule Localization Microscopy) can overcome the diffraction limit of light, allowing for much higher resolution imaging than conventional optical microscopy. biocompare.com
Magnetic Resonance Imaging (MRI): While typically used for larger scale imaging, MRI can provide non-destructive 3D images with chemical information, particularly based on water and fat content, with resolutions down to tens of microns. pagepressjournals.org
These imaging methods can be used in correlative approaches, combining data from different techniques to gain a more comprehensive understanding of complex samples. magnusopto.com
Q & A
Q. What spectroscopic and chromatographic methods are essential for characterizing Lindelofidine’s structural identity and purity?
this compound’s structural elucidation requires a combination of high-resolution mass spectrometry (HR-ESI-MS) for molecular formula determination, 1D/2D NMR for functional group and connectivity analysis, and thin-layer chromatography (TLC) or ultra-performance liquid chromatography (UPLC) for purity assessment. For example, in studies isolating this compound from Liparis nervosa, HR-ESI-MS confirmed the molecular formula (C₈H₁₅NO), while ¹³C NMR and DEPT spectra resolved hydroxyl and acetyl group placements . TLC/UPLC cross-referenced retention times with known standards to validate identity .
Q. What plant sources and extraction protocols are commonly used to isolate this compound?
this compound is primarily isolated from Liparis nervosa via methanol extraction, followed by column chromatography (e.g., silica gel, Sephadex LH-20) and preparative HPLC. Key steps include phytochemical screening for pyrrolizidine alkaloids and monitoring fractions using TLC with Dragendorff’s reagent to detect nitrogen-containing compounds . Evidence from structural analogs suggests optimizing solvent polarity gradients to separate this compound from co-occurring acetylated or glycosylated derivatives .
Q. How can researchers ensure reproducibility in synthesizing or isolating this compound?
Reproducibility requires rigorous documentation of experimental conditions, including solvent ratios, column temperatures, and detection wavelengths. Primary manuscripts should detail at least one compound’s full synthesis/isolation protocol, while supplementary materials can include additional derivatives (e.g., acetylated forms). For known compounds, cite prior literature; for novel derivatives, provide HR-MS, NMR, and chromatographic data .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating this compound’s modulation of autophagy and apoptosis in cancer models?
Use in vitro assays with cancer cell lines (e.g., HeLa, MCF-7) to measure autophagy markers (LC3-II/I ratio, p62 degradation) via western blot and apoptosis via caspase-3/7 activation. For in vivo studies, employ xenograft models with immunohistochemical validation of target pathways. Ensure dose-response curves and controls for off-target effects (e.g., PI3K/AKT inhibitors). Studies on this compound analogs highlight the importance of correlating structural features (e.g., acetyl/glucose moieties) with bioactivity .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Cross-validate findings using orthogonal assays (e.g., MTT vs. Annexin V for cytotoxicity) and assess compound purity via UPLC-MS. Contradictions may arise from differences in cell line sensitivity, solvent carriers (DMSO vs. ethanol), or glycosylation patterns affecting bioavailability. For example, acetylated this compound derivatives showed enhanced stability but reduced solubility in aqueous media, impacting in vivo efficacy . Iterative re-analysis of raw data and meta-analyses of published studies are critical .
Q. What strategies are effective for optimizing this compound’s synthetic yield and stereochemical purity?
Employ asymmetric catalysis (e.g., chiral auxiliaries or enzymes) to control stereochemistry at the hydroxyl-bearing carbon. Computational modeling (DFT, molecular docking) can predict favorable reaction pathways. For glycosylated derivatives, optimize protecting group strategies (e.g., acetyl for glucose units) and characterize intermediates via ¹H-¹H COSY and HSQC NMR. Evidence from similar alkaloids suggests microwave-assisted synthesis reduces reaction times while improving yield .
Q. How should researchers design studies to investigate this compound’s pharmacokinetics and metabolic stability?
Use LC-MS/MS to quantify this compound in plasma and tissue homogenates after administering incremental doses in rodent models. Assess metabolic pathways via liver microsome assays and identify metabolites with high-resolution MSⁿ. For in vitro absorption studies, employ Caco-2 cell monolayers to measure permeability. Structural modifications (e.g., PEGylation) may enhance half-life, as seen in related pyrrolizidine alkaloids .
Methodological and Theoretical Considerations
What criteria should guide the formulation of hypothesis-driven research questions on this compound?
Align questions with gaps in mechanistic understanding (e.g., "How does this compound’s acetyl group influence its binding to autophagy-related proteins?"). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to define variables. Ensure feasibility by pilot-testing assays and referencing analogous studies on structurally related compounds .
Q. How can researchers integrate this compound studies into broader investigations of pyrrolizidine alkaloid toxicity?
Conduct comparative analyses of LD₅₀ values, hepatotoxicity markers (ALT/AST levels), and genotoxicity (Comet assay) across this compound and its analogs. Use structure-activity relationship (SAR) models to predict toxicity thresholds based on functional group substitutions. Prioritize in silico toxicity prediction tools (e.g., ProTox-II) to narrow down candidates for experimental validation .
Q. What ethical and documentation standards apply to publishing this compound research?
Disclose all conflicts of interest and funding sources. Provide raw spectral data in supplementary materials, annotated with acquisition parameters (e.g., NMR solvent, MS ionization mode). Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for compound characterization, including purity ≥95% by HPLC and explicit literature comparisons for known derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
